Cas no 1805869-18-4 (2,4-Diamino-1H-benzimidazole-5-acetonitrile)

2,4-Diamino-1H-benzimidazole-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Diamino-1H-benzimidazole-5-acetonitrile
-
- Inchi: 1S/C9H9N5/c10-4-3-5-1-2-6-8(7(5)11)14-9(12)13-6/h1-2H,3,11H2,(H3,12,13,14)
- InChI Key: LJINFIXXMFQDRN-UHFFFAOYSA-N
- SMILES: N1C(N)=NC2C(=C(CC#N)C=CC1=2)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- XLogP3: 0.1
- Topological Polar Surface Area: 105
2,4-Diamino-1H-benzimidazole-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061001857-1g |
2,4-Diamino-1H-benzimidazole-5-acetonitrile |
1805869-18-4 | 98% | 1g |
$1,774.83 | 2022-04-01 | |
Alichem | A061001857-250mg |
2,4-Diamino-1H-benzimidazole-5-acetonitrile |
1805869-18-4 | 98% | 250mg |
$733.35 | 2022-04-01 | |
Alichem | A061001857-500mg |
2,4-Diamino-1H-benzimidazole-5-acetonitrile |
1805869-18-4 | 98% | 500mg |
$1,024.54 | 2022-04-01 |
2,4-Diamino-1H-benzimidazole-5-acetonitrile Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 2,4-Diamino-1H-benzimidazole-5-acetonitrile
Recent Advances in the Study of 2,4-Diamino-1H-benzimidazole-5-acetonitrile (CAS: 1805869-18-4): A Promising Scaffold in Medicinal Chemistry
The compound 2,4-Diamino-1H-benzimidazole-5-acetonitrile (CAS: 1805869-18-4) has recently gained significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, characterized by its benzimidazole core and acetonitrile substituent, has been explored for its ability to interact with various biological targets, including kinases, enzymes, and receptors. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that derivatives of 2,4-Diamino-1H-benzimidazole-5-acetonitrile exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings suggest that this scaffold could serve as a valuable starting point for the design of next-generation kinase inhibitors with improved selectivity and efficacy.
In addition to its kinase inhibitory properties, 2,4-Diamino-1H-benzimidazole-5-acetonitrile has also been investigated for its antimicrobial potential. Recent studies have shown that certain derivatives of this compound display broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways. These results underscore the potential of this scaffold in addressing the growing challenge of antimicrobial resistance.
Another area of interest is the anti-inflammatory activity of 2,4-Diamino-1H-benzimidazole-5-acetonitrile derivatives. In vitro and in vivo studies have revealed that these compounds can modulate key inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation and associated tissue damage. This has led to their exploration as potential therapeutics for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 2,4-Diamino-1H-benzimidazole-5-acetonitrile further enhances its appeal in drug discovery. Recent work has focused on optimizing the synthetic routes to this compound and its derivatives, with an emphasis on improving yield, purity, and scalability. Advances in green chemistry have also been applied to minimize the environmental impact of these synthetic processes, aligning with the growing emphasis on sustainable drug development.
Despite these promising developments, challenges remain in the clinical translation of 2,4-Diamino-1H-benzimidazole-5-acetonitrile-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical and clinical studies. Nevertheless, the ongoing research into this scaffold highlights its potential to contribute significantly to the development of novel drugs across multiple therapeutic areas.
In conclusion, 2,4-Diamino-1H-benzimidazole-5-acetonitrile (CAS: 1805869-18-4) represents a highly promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory treatment. Continued research into its pharmacological properties and synthetic optimization is expected to yield new therapeutic candidates with enhanced efficacy and safety profiles. As the field progresses, this compound is likely to remain a focal point of innovation in drug discovery and development.
1805869-18-4 (2,4-Diamino-1H-benzimidazole-5-acetonitrile) Related Products
- 2172266-44-1(2-(3-fluoro-5-methoxyphenyl)-2-(trimethylsilyl)ethan-1-ol)
- 1261840-54-3(methyl 2-bromo-6-cyanobenzoate)
- 1268140-15-3(5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one)
- 103653-78-7(1,1,1,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one)
- 2034358-58-0((3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone)
- 97-71-2(ethyl 2-phenylcyclopropanecarboxylate)
- 1805120-71-1(Ethyl 6-cyano-2-trifluoromethoxy-3-(trifluoromethyl)benzoate)
- 1217535-55-1(3-Hydroxymethyl Maraviroc)
- 1519610-81-1(3-(2-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-amine)
- 2387594-74-1(4,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride)




